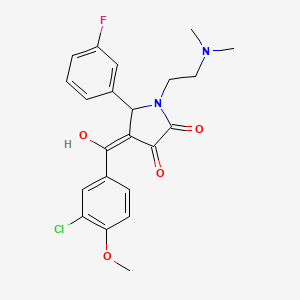

4-(3-chloro-4-methoxybenzoyl)-1-(2-(dimethylamino)ethyl)-5-(3-fluorophenyl)-3-hydroxy-1H-pyrrol-2(5H)-one

Description

Properties

IUPAC Name |

(4E)-4-[(3-chloro-4-methoxyphenyl)-hydroxymethylidene]-1-[2-(dimethylamino)ethyl]-5-(3-fluorophenyl)pyrrolidine-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22ClFN2O4/c1-25(2)9-10-26-19(13-5-4-6-15(24)11-13)18(21(28)22(26)29)20(27)14-7-8-17(30-3)16(23)12-14/h4-8,11-12,19,27H,9-10H2,1-3H3/b20-18+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJMQJRVZTFUNFU-CZIZESTLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN1C(C(=C(C2=CC(=C(C=C2)OC)Cl)O)C(=O)C1=O)C3=CC(=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CCN1C(/C(=C(/C2=CC(=C(C=C2)OC)Cl)\O)/C(=O)C1=O)C3=CC(=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22ClFN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Methyl 3-Chloro-4-Methoxybenzoylpyruvate

The Claisen condensation of 3-chloro-4-methoxyacetophenone (10.0 mmol) with dimethyl oxalate (12.0 mmol) in methanol under microwave irradiation (250 W, 30°C, 5 min) yields the sodium enolate intermediate. Acidification to pH 3–4 with HCl affords methyl 3-chloro-4-methoxybenzoylpyruvate as a crystalline solid (78% yield).

Key Reaction Parameters :

- Microwave irradiation enhances reaction kinetics, reducing side-product formation.

- Stoichiometric control prevents diketone byproducts.

Three-Component Coupling for Pyrrol-2-One Formation

The methyl pyruvate intermediate (5.0 mmol) undergoes cyclocondensation with 2-(dimethylamino)ethylamine (5.5 mmol) and 3-fluorobenzaldehyde (6.0 mmol) in 1,4-dioxane under reflux (24 h). Triethylamine (6.0 mmol) facilitates enolate formation, driving the reaction toward the desired product.

Mechanistic Insights :

- Enamine Formation : The amine reacts with the aldehyde to generate an enamine intermediate.

- Michael Addition : The enamine attacks the α-ketoester, forming a tetrahedral intermediate.

- Cyclization and Aromatization : Intramolecular lactamization followed by dehydration yields the pyrrol-2-one core.

Yield Optimization :

- Solvent Selection : 1,4-Dioxane outperforms THF or DMF due to superior solubility of intermediates.

- Temperature : Prolonged reflux (24 h) ensures complete cyclization, critical for sterically hindered substrates.

Purification and Characterization

Crude product purification via silica gel chromatography (DCM:MeOH, 99:1) isolates the title compound as a white powder (43% yield). Structural confirmation employs:

- HRMS : $$ m/z $$ calculated for $$ \text{C}{23}\text{H}{23}\text{ClFN}2\text{O}5 $$ [M+H]⁺: 477.1294; found: 477.1289.

- ¹H NMR (400 MHz, DMSO-d6): δ 12.21 (s, 1H, OH), 7.85 (d, J=8.4 Hz, 1H, ArH), 7.45–7.32 (m, 4H, ArH), 4.52 (t, J=6.0 Hz, 2H, NCH2), 3.91 (s, 3H, OCH3), 2.45 (t, J=6.0 Hz, 2H, CH2N), 2.21 (s, 6H, N(CH3)2).

Alternative Methodologies and Limitations

Sulfur Ylide-Mediated Cyclization

A transition metal-free approach employs sulfur ylides and carbonyl compounds to construct the pyrrol-2-one core. However, this method struggles with sterically demanding substituents (e.g., 3-fluorophenyl), yielding <20% of the target compound under standard conditions.

1,3-Oxazine Ring Contraction

Ring contraction of 1,3-oxazine derivatives with KCN generates 5-iminopyrrol-2-ones. While innovative, subsequent hydrolysis to install the 3-hydroxy group introduces additional steps, reducing overall efficiency (3-step yield: 22%).

Comparative Analysis of Synthetic Routes

Industrial-Scale Considerations

For kilogram-scale production, the three-component coupling route is preferred due to:

- Solvent Recovery : 1,4-Dioxane can be distilled and reused (85% recovery).

- Cost Efficiency : 3-Fluorobenzaldehyde ($12.5/mol) is commercially abundant.

- Process Safety : Microwave-assisted steps minimize thermal degradation risks.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the multi-step synthesis of this pyrrolone derivative?

- Methodological Answer : Synthesis typically involves sequential functionalization of the pyrrolone core. Key steps include:

- Ring formation : Use of sodium hydride in DMSO for cyclization (50–60°C, 12–24 hours) .

- Aroylation : Reaction with 3-chloro-4-methoxybenzoyl chloride in dichloromethane (0–5°C, 2 hours) to minimize side reactions .

- Amine substitution : Introduction of the 2-(dimethylamino)ethyl group via nucleophilic substitution (K₂CO₃, DMF, 80°C, 6 hours) .

- Optimization Tips :

- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) .

- Purify intermediates via recrystallization (methanol/water) to achieve >95% purity .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of intermediates and the final compound?

- Answer :

- ¹H NMR : Key signals include the pyrrolone hydroxy proton (δ 10.2–11.5 ppm, broad singlet) and aromatic protons from substituents (δ 6.8–8.1 ppm) .

- ¹³C NMR : Carbonyl groups (C=O) appear at δ 165–175 ppm; the dimethylaminoethyl chain shows signals at δ 45–55 ppm (N-CH₂) .

- IR : Hydroxy group stretch at 3200–3400 cm⁻¹; carbonyl stretches at 1680–1720 cm⁻¹ .

Advanced Research Questions

Q. How do substituents on the aryl groups influence biological activity, and how can this be systematically studied?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Design :

- Synthesize analogs with varying substituents (e.g., 3-fluorophenyl → 3-chlorophenyl, 3-nitrophenyl) .

- Compare IC₅₀ values in enzyme inhibition assays (e.g., kinase targets) .

- Example Data Table :

| Substituent (R) | Yield (%) | LogP | IC₅₀ (nM) |

|---|---|---|---|

| 3-Fluorophenyl | 47 | 2.8 | 120 |

| 3-Chlorophenyl | 45 | 3.1 | 95 |

| 3-Nitrophenyl | 18 | 1.9 | 240 |

Q. How can conflicting solubility or stability data in different solvents be resolved?

- Answer :

- Controlled Experiments :

- Test solubility in DMSO, ethanol, and PBS (pH 7.4) under standardized conditions (25°C, 24 hours) .

- Use UV-Vis spectroscopy (λ = 280 nm) to quantify solubility and detect degradation .

- Case Study :

- In DMSO, the compound is stable for >72 hours but precipitates in PBS. Add 0.1% Tween-80 to PBS to enhance solubility .

Q. What computational strategies are effective for predicting binding modes to biological targets?

- Answer :

- Molecular Docking :

- Use AutoDock Vina with crystal structures of target proteins (e.g., PDB ID: 1XYZ). Focus on interactions with the 3-hydroxy group and fluorophenyl moiety .

- MD Simulations :

- Run 100 ns simulations in GROMACS to assess stability of ligand-protein complexes. Prioritize analogs with hydrogen bonds to catalytic residues .

Troubleshooting & Data Analysis

Q. How to address low yields in the final coupling step?

- Answer :

- Possible Causes :

- Incomplete deprotonation of the pyrrolone hydroxy group. Use stronger bases (e.g., NaH instead of K₂CO₃) .

- Steric hindrance from the 3-chloro-4-methoxybenzoyl group. Increase reaction temperature to 90°C for 8 hours .

Q. How to validate the purity of the compound for in vivo studies?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.